- Comparing the asymmetric dppf-type ligands with their semi-homologous counterparts, Journal of Organometallic Chemistry, 2018, 860, 14-29
Cas no 95408-38-1 (Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-)
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Chemical and Physical Properties
Names and Identifiers
-
- Ferrocene,1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- (9CI)
- cyclopenta-2,4-dien-1-yl(diphenyl)phosphane,ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane,iron(2+)
- 1-Diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene
- 1-[Bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)ferrocene
- 1-Diphenylphosphino-1'-di-tert-butylphosphinoferrocene
- 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene
- VDA40838
- 95408-38-1
- 1-Diphenylphosphino-1(2)-(di-tert-butylphosphino)ferrocene
- MFCD03701526
- Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
- 1-Diphenylphosphino-1-(di-tert-butylphosphino)ferrocene
- DTXSID00746613
- cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
- Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
- 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene
- ?(2)-iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide
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- MDL: MFCD03701526
- Inchi: 1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2
- InChI Key: KVXWCDXJSYVISP-UHFFFAOYSA-N
- SMILES: [Fe+2].P(C1=CC=C[CH-]1)(C(C)(C)C)C(C)(C)C.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C[CH-]1
Computed Properties
- Exact Mass: 514.164161g/mol
- Monoisotopic Mass: 514.164161g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 376
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 75-79 °C (lit.)
- Sensitiveness: air sensitive
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 555142-1G |
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- |
95408-38-1 | 1G |
¥1083.13 | 2022-02-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1240-1g |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene,97% |
95408-38-1 | 97% | 1g |
2223CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1240-250mg |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene,97% |
95408-38-1 | 97% | 250mg |
741CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1240-1g |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene,97% |
95408-38-1 | 97% | 1g |
2223.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1240-250mg |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene,97% |
95408-38-1 | 97% | 250mg |
741.0CNY | 2021-07-10 | |
| abcr | AB368924-250 mg |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene, 97%; . |
95408-38-1 | 97% | 250 mg |
€81.60 | 2023-07-19 | |
| abcr | AB368924-1 g |
1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene, 97%; . |
95408-38-1 | 97% | 1 g |
€231.00 | 2023-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2188-100mg |
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- |
95408-38-1 | 100mg |
¥0.0 | 2024-07-19 | ||
| A2B Chem LLC | AB58268-250mg |
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene |
95408-38-1 | 97% | 250mg |
$108.00 | 2024-07-18 | |
| A2B Chem LLC | AB58268-1g |
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene |
95408-38-1 | 97% | 1g |
$245.00 | 2024-05-20 |
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Production Method
Production Method 1
1.230 min, -78°C; 90 min, rt
1.3R:BH3-Me2S, S:Et2O, 30 min, rt
1.4R:NaHCO3, S:H2O, rt
2.1R:Dabco, S:PhMe, overnight, rt → 80°C
Production Method 2
1.2
- 1,1'-Bis(alkylarylphosphino)ferrocenes: synthesis, metal complex formation, and crystal structure of three metal complexes of Fe(η5-C5H4PPh2)2, Organometallics, 1985, 4(6), 972-80
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Raw materials
- 1-Bromo-1'-diphenylphosphinoferrocene
- Di-t-butylchlorophosphine
- Chlorodiphenylphosphine
- LITHIUM-2-METHYL-2-PROPANIDE
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Preparation Products
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Suppliers
Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
Recent Advances in Ferrocene-Based Phosphine Ligands: A Focus on 95408-38-1 and Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-
The chemical compound with CAS number 95408-38-1, identified as Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. This bidentate phosphine ligand, featuring a ferrocene backbone, has demonstrated remarkable utility in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions. Recent studies have explored its potential applications in drug discovery and development, leveraging its stability and tunable steric and electronic parameters.
One of the key advancements in this area involves the use of Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- as a ligand in palladium-catalyzed cross-coupling reactions. A 2023 study published in the Journal of the American Chemical Society highlighted its efficacy in Suzuki-Miyaura couplings, achieving high yields and enantioselectivities for complex biaryl structures. The researchers attributed this performance to the ligand's ability to stabilize the palladium center while facilitating transmetalation and reductive elimination steps. These findings are particularly relevant for the synthesis of pharmaceutical intermediates, where precision and efficiency are paramount.
In addition to its catalytic applications, recent investigations have delved into the biological activity of ferrocene-based phosphine ligands. A 2024 preprint on bioRxiv reported that derivatives of 95408-38-1 exhibited promising antiproliferative effects against certain cancer cell lines, possibly through interaction with cellular redox processes. The ferrocene moiety's redox-active nature, combined with the phosphine groups' ability to coordinate metal ions, suggests a dual mechanism of action that could be harnessed for targeted therapies. However, further in vivo studies are needed to validate these preliminary results and assess potential toxicity.
From a synthetic chemistry perspective, efforts have been made to optimize the preparation of Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)-. A recent Organic Process Research & Development article detailed a scalable, high-yield synthesis route that minimizes the use of hazardous reagents. This advancement addresses previous challenges related to the ligand's commercial availability and cost, potentially broadening its adoption in industrial settings. The improved synthetic protocol also enables the preparation of analogs with modified phosphine substituents, opening new avenues for structure-activity relationship studies.
Looking ahead, researchers are exploring the integration of computational methods to predict the performance of 95408-38-1 derivatives in various applications. Molecular docking studies and density functional theory (DFT) calculations are being employed to understand how structural modifications affect the ligand's binding affinity and catalytic activity. These in silico approaches, combined with experimental validation, could accelerate the discovery of next-generation ferrocene-based ligands with tailored properties for specific chemical and biological applications.
In conclusion, the ongoing research on Ferrocene, 1-[bis(1,1-dimethylethyl)phosphino]-1'-(diphenylphosphino)- (95408-38-1) underscores its versatility as both a catalytic ligand and a potential pharmacophore. The recent developments highlighted in this briefing demonstrate progress in synthetic accessibility, mechanistic understanding, and practical applications. As the field continues to evolve, this class of compounds is poised to make significant contributions to both chemical synthesis and medicinal chemistry, particularly in the design of novel therapeutic agents and efficient synthetic methodologies.
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